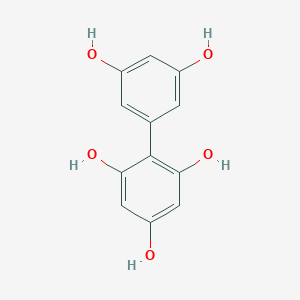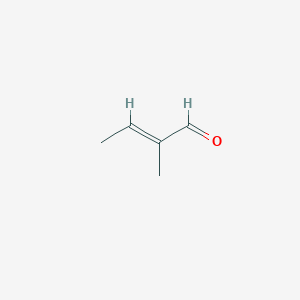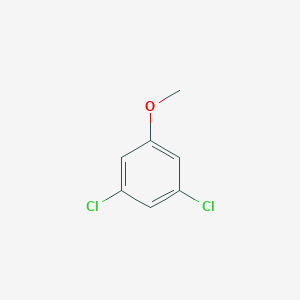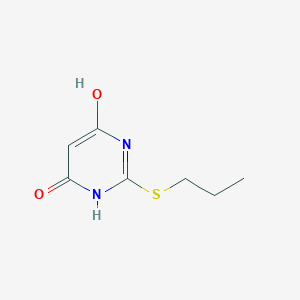
2-(Propylthio)pyrimidine-4,6-diol
Descripción general
Descripción
2-(Propylthio)pyrimidine-4,6-diol is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is used in the pharmaceutical industry as an intermediate in the production of certain drugs .
Synthesis Analysis
The synthesis of 2-(Propylthio)pyrimidine-4,6-diol involves several steps. One method involves the reaction of 5-nitrobenzotrifluoride with propylene oxide . Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent .Molecular Structure Analysis
The molecular structure of 2-(Propylthio)pyrimidine-4,6-diol consists of a pyrimidine ring substituted with a propylthio group at the 2-position and hydroxyl groups at the 4 and 6 positions .Aplicaciones Científicas De Investigación
Preparation of Ticagrelor
“2-(Propylthio)pyrimidine-4,6-diol” is used in the preparation of Ticagrelor , a well-known platelet aggregation inhibitor . The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate .
Ticagrelor Impurity Profiling
This compound is used in Ticagrelor impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ticagrelor and its related formulations .
Preparation of 4,6-Dichloro-5-Nitro-2-(Propylthio)Pyrimidine
“2-(Propylthio)pyrimidine-4,6-diol” is used in the preparation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine , a key intermediate in the synthesis of Ticagrelor . The process involves adding propyl iodide to a solution of 4,6-dihydroxy-2-mercaptopyrimidine in potassium hydroxide .
Pharmaceutical Research
Due to its role in the synthesis of Ticagrelor, “2-(Propylthio)pyrimidine-4,6-diol” is of significant interest in pharmaceutical research, particularly in the development of drugs for the prevention of thrombotic events such as stroke or heart attack .
Industrial Chemical Processes
The compound is involved in industrially advantageous processes for the preparation of a substantially pure Ticagrelor intermediate . These processes are commercially viable and provide high yield and purity .
Safety and Hazard Assessment
The use of “2-(Propylthio)pyrimidine-4,6-diol” in chemical reactions contributes to the understanding of safety parameters in chemical processes. By understanding the thermal events of the reaction, accidents can be avoided, making the production of active pharmaceutical ingredients and their intermediates safer .
Safety and Hazards
The safety data sheet for 2-(Propylthio)pyrimidine-4,6-diol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Propylthio)pyrimidine-4,6-diol is the P2Y12 receptor . This compound is an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing .
Mode of Action
2-(Propylthio)pyrimidine-4,6-diol interacts with its target, the P2Y12 receptor, through a series of biochemical reactions. The synthesis of Ticagrelor involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of a triazole compound via a diazotization reaction . This process results in a compound that can inhibit the P2Y12 receptor, thereby preventing platelet aggregation .
Biochemical Pathways
The action of 2-(Propylthio)pyrimidine-4,6-diol affects the biochemical pathway of platelet aggregation. By inhibiting the P2Y12 receptor, this compound prevents the binding of ADP to the receptor, a key step in the aggregation of platelets . This disruption of the pathway leads to a decrease in blood clot formation.
Pharmacokinetics
Ticagrelor exhibits rapid onset and offset effects, making it suitable for patients undergoing surgery
Result of Action
The result of the action of 2-(Propylthio)pyrimidine-4,6-diol, through its role in the synthesis of Ticagrelor, is the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . By inhibiting platelet aggregation, this compound helps to prevent the formation of blood clots that can lead to these serious health events.
Action Environment
The action of 2-(Propylthio)pyrimidine-4,6-diol, like many other pharmaceutical compounds, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the synthesis process of Ticagrelor involves reactions that need to be carried out under specific conditions, such as certain temperatures and pH levels . Any changes in these environmental factors could potentially affect the efficacy and stability of the compound.
Propiedades
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylthio)pyrimidine-4,6-diol | |
CAS RN |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are employed to detect and quantify 2-(Propylthio)pyrimidine-4,6-diol in drug substances?
A1: A novel LC-QTOF-MS/MS method has been developed for the trace-level identification and quantification of 2-(Propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. [] This method utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, offering high sensitivity and selectivity for detecting and quantifying this potential genotoxic impurity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





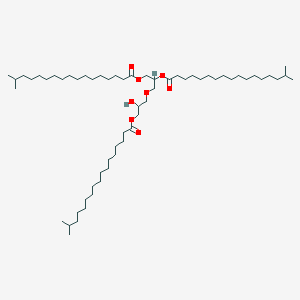
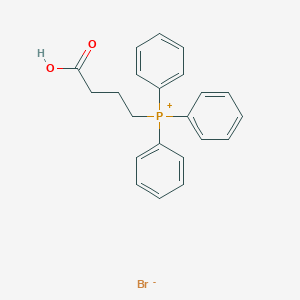


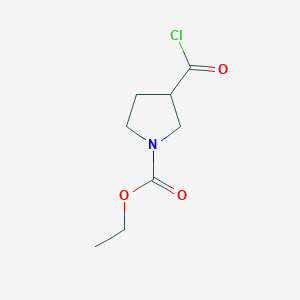
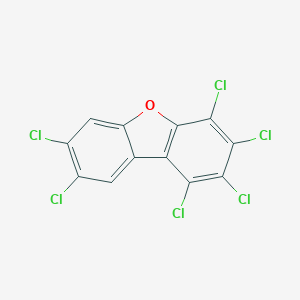
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
